An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-1,7-naphthyridin-6-amine
An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-1,7-naphthyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Methoxy-1,7-naphthyridin-6-amine (CAS No: 55716-28-4). This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document consolidates available data on its structure, physicochemical properties, and reactivity, offering insights for its strategic use in drug discovery and development programs.
Introduction: The Significance of the Naphthyridine Scaffold
Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] The arrangement of the nitrogen atoms within the fused pyridine rings gives rise to six possible isomers, each with a unique electronic distribution and vectoral display of functional groups.[3] This structural diversity has been exploited to develop a wide array of therapeutic agents with activities spanning antimicrobial, antiviral, and anticancer applications.[1][2]
The 1,7-naphthyridine core, in particular, has garnered significant interest. Its derivatives have been investigated as potent inhibitors of various enzymes, including phosphodiesterase 5 (PDE5) and phosphoinositide 3-kinases (PI3Ks).[4][5] 8-Methoxy-1,7-naphthyridin-6-amine emerges as a key intermediate in the synthesis of complex molecules targeting these and other therapeutically relevant proteins. Its strategic substitution with a methoxy group at the 8-position and an amine at the 6-position provides a versatile platform for further chemical modifications and library development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.
Structural and General Properties
Below is a summary of the key identifiers and computed properties for 8-Methoxy-1,7-naphthyridin-6-amine.[6]
| Property | Value | Source |
| IUPAC Name | 8-methoxy-1,7-naphthyridin-6-amine | PubChem[6] |
| CAS Number | 55716-28-4 | PubChem[6] |
| Molecular Formula | C₉H₉N₃O | PubChem[6] |
| Molecular Weight | 175.19 g/mol | PubChem[6] |
| Canonical SMILES | COC1=C2C(=CC(=N1)N)C=CC=N2 | PubChem[6] |
| InChIKey | UZHCBQNHIKDKKK-UHFFFAOYSA-N | PubChem[6] |
Computed Physicochemical Data
The following table presents key computed physicochemical parameters that are crucial for predicting the druglikeness of 8-Methoxy-1,7-naphthyridin-6-amine.
| Parameter | Value | Significance in Drug Discovery |
| XLogP3 | 1.1 | Predicts lipophilicity and membrane permeability.[6] |
| Topological Polar Surface Area (TPSA) | 61 Ų | Influences cell penetration and oral bioavailability.[6] |
| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding interactions with biological targets.[6] |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the rings and the methoxy oxygen can act as hydrogen bond acceptors.[6] |
| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with better oral bioavailability.[6] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthetic route involves the construction of a functionalized 1,7-naphthyridine core, followed by the introduction of the methoxy and amino groups. A common strategy for building the naphthyridine scaffold is through the condensation of an aminopyridine derivative with a β-dicarbonyl compound or its equivalent.
A potential retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of 8-Methoxy-1,7-naphthyridin-6-amine.
A plausible forward synthesis could involve the following key steps:
-
Formation of a Substituted Pyridine: Starting from a readily available pyridine derivative, functional groups are introduced to facilitate the subsequent cyclization.
-
Naphthyridine Ring Formation: Cyclization to form the bicyclic 1,7-naphthyridine core. This can often be achieved through reactions like the Friedländer annulation or similar condensation reactions.
-
Halogenation: Introduction of a halogen, likely bromine or chlorine, at the 8-position to create a leaving group for subsequent nucleophilic substitution.
-
Amination: Introduction of the amino group at the 6-position.
-
Methoxylation: A nucleophilic aromatic substitution reaction where the halogen at the 8-position is displaced by a methoxide source, such as sodium methoxide.
An analogous synthesis has been reported for 6-amino-8-morpholino-1,7-naphthyridine, where 6-amino-8-bromo-1,7-naphthyridine is refluxed with morpholine in methanol to achieve the desired substitution.[4] This supports the feasibility of a similar methoxylation reaction.
Key Reactivity Profile
The chemical reactivity of 8-Methoxy-1,7-naphthyridin-6-amine is dictated by its constituent functional groups and the electron distribution within the aromatic system.
-
Amino Group: The primary amine at the 6-position is a key site for derivatization. It can undergo a variety of reactions common to aromatic amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig and Ullmann Couplings: To form C-N bonds with aryl halides or other coupling partners.
-
-
Naphthyridine Ring: The nitrogen atoms within the naphthyridine ring system can be protonated or alkylated. The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or with a suitable leaving group.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 8-hydroxy derivative.
Caption: Key reaction sites on 8-Methoxy-1,7-naphthyridin-6-amine.
Spectroscopic Characterization (Predicted and Analogous Data)
While experimental spectra for 8-Methoxy-1,7-naphthyridin-6-amine are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, the methoxy group, and the amino group. The chemical shifts will be influenced by the electronic effects of the substituents and the nitrogen atoms in the rings.
-
Aromatic Protons: Several signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their positions on the bicyclic system.
-
Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, corresponding to the three protons of the methoxy group.
-
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
For comparison, the ¹H NMR spectrum of the parent 1,6-naphthyridine shows signals in the range of δ 7.5-9.3 ppm.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Aromatic Carbons: Signals for the eight carbons of the naphthyridine ring will appear in the downfield region (δ 100-160 ppm). Carbons attached to nitrogen or oxygen will be further downfield.
-
Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.
Data from related substituted naphthyridines can provide a more refined prediction of the chemical shifts.[8][9]
Mass Spectrometry
In mass spectrometry, 8-Methoxy-1,7-naphthyridin-6-amine is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.
-
Expected [M+H]⁺: m/z ≈ 176.08
Fragmentation patterns would likely involve the loss of small neutral molecules such as CH₃, OCH₃, and HCN.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[10]
-
C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong band for the aryl ether C-O stretch is expected around 1250 cm⁻¹.
-
N-H Bending: A bending vibration for the primary amine is typically observed around 1600 cm⁻¹.[10]
Applications in Medicinal Chemistry
The utility of 8-Methoxy-1,7-naphthyridin-6-amine in drug discovery is primarily as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its presence in patents related to PI3K inhibitors highlights its importance in this therapeutic area.[4]
Role as a Scaffold for Kinase Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and other diseases. The development of inhibitors targeting kinases within this pathway is a major focus of modern drug discovery. The naphthyridine scaffold can serve as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The amino and methoxy groups on 8-Methoxy-1,7-naphthyridin-6-amine provide key anchor points for building out substituents that can interact with different regions of the kinase active site, thereby modulating potency and selectivity.
Caption: Workflow for the use of 8-Methoxy-1,7-naphthyridin-6-amine in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 8-Methoxy-1,7-naphthyridin-6-amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
8-Methoxy-1,7-naphthyridin-6-amine is a strategically important heterocyclic building block with significant potential in medicinal chemistry. Its physicochemical properties make it an attractive starting point for the synthesis of druglike molecules. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other well-characterized naphthyridines allows for reliable prediction of its chemical behavior. As the quest for novel kinase inhibitors and other targeted therapies continues, the utility of versatile scaffolds like 8-Methoxy-1,7-naphthyridin-6-amine in accelerating drug discovery efforts is undeniable.
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